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Compound of Interest

Compound Name:
2-(4-(Phenylsulfonyl)piperazin-1-

yl)ethanol

Cat. No.: B095738 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a

detailed experimental protocol for the synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-
yl)ethanol, a compound of interest in medicinal chemistry and drug development. The

information presented herein is intended to support researchers in the unambiguous

identification and synthesis of this molecule.

Spectroscopic Data
The structural confirmation of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol is achieved

through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the

molecule. Although experimentally verified spectra for this specific compound are not widely

published, predicted data, in conjunction with data from analogous compounds, allows for a

reliable estimation of the chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.75 - 7.85 m 2H Ar-H (ortho to SO₂)

~7.50 - 7.65 m 3H
Ar-H (meta and para

to SO₂)

~3.60 t 2H -CH₂-OH

~3.10 t 4H
Piperazine-H

(adjacent to SO₂)

~2.65 t 2H -CH₂-N

~2.55 t 4H

Piperazine-H

(adjacent to

CH₂CH₂OH)

~2.50 br s 1H -OH

Note: Predicted values are based on standard chemical shift increments and data from similar

structures. Actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~136.0 Ar-C (ipso to SO₂)

~133.0 Ar-C (para to SO₂)

~129.0 Ar-C (ortho to SO₂)

~127.5 Ar-C (meta to SO₂)

~59.5 -CH₂-OH

~58.0 -CH₂-N

~52.5 Piperazine-C (adjacent to CH₂CH₂OH)

~46.0 Piperazine-C (adjacent to SO₂)
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Note: Predicted values are based on standard chemical shift increments and data from similar

structures. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (alcohol)

3060 - 3040 Medium C-H stretch (aromatic)

2950 - 2800 Medium C-H stretch (aliphatic)

1350 - 1340 Strong
S=O stretch (asymmetric,

sulfonyl)

1170 - 1160 Strong
S=O stretch (symmetric,

sulfonyl)

1100 - 1000 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Interpretation

270.1 [M]⁺ (Molecular Ion)

239.1 [M - CH₂OH]⁺

157.1 [M - C₆H₅SO₂]⁺

141.1 [C₆H₅SO₂]⁺

77.1 [C₆H₅]⁺

Note: Fragmentation patterns are predicted based on the molecular structure.

Experimental Protocols
The synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol (CAS Number: 16017-63-3) is

typically achieved via a nucleophilic substitution reaction between 1-(2-hydroxyethyl)piperazine

and benzenesulfonyl chloride.[1]

Synthesis of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol
Materials:

1-(2-hydroxyethyl)piperazine (CAS: 103-76-4)

Benzenesulfonyl chloride (CAS: 98-09-9)[1]

Triethylamine (or another suitable base)

Dichloromethane (or another suitable aprotic solvent)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b095738?utm_src=pdf-body
https://www.sigmaaldrich.com/SG/en/search/2-(2-(piperazin-1-yl)ethoxy)ethanol?focus=products&page=1&perpage=30&sort=relevance&term=2-(2-(piperazin-1-yl)ethoxy)ethanol&type=product
https://www.benchchem.com/product/b095738?utm_src=pdf-body
https://www.sigmaaldrich.com/SG/en/search/2-(2-(piperazin-1-yl)ethoxy)ethanol?focus=products&page=1&perpage=30&sort=relevance&term=2-(2-(piperazin-1-yl)ethoxy)ethanol&type=product
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hexanes and Ethyl Acetate (for chromatography)

Procedure:

To a solution of 1-(2-hydroxyethyl)piperazine (1.0 eq.) and triethylamine (1.5 eq.) in

dichloromethane at 0 °C is added a solution of benzenesulfonyl chloride (1.1 eq.) in

dichloromethane dropwise.

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours,

while monitoring the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, the reaction is quenched by the addition of water.

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

The combined organic layers are washed with saturated aqueous sodium bicarbonate

solution, followed by brine.

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent

is removed under reduced pressure.

The crude product is purified by flash column chromatography on silica gel using a gradient

of ethyl acetate in hexanes to afford the pure 2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol.

Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis and

characterization of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol.

Reactants:
1-(2-hydroxyethyl)piperazine

Benzenesulfonyl Chloride
Triethylamine

Reaction
(Dichloromethane, 0°C to RT)

Aqueous Workup
(H₂O, NaHCO₃, Brine)

Purification
(Column Chromatography)

Product:
2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Spectroscopic Analysis
(NMR, IR, MS)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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